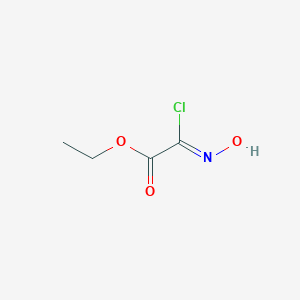

2-Cloro-2-(hidroxímino)acetato de etilo

Descripción general

Descripción

2-Chloro-2-hydroxyiminoacetic acid ethyl ester is a chemical compound with the molecular formula C4H6ClNO3 and a molecular weight of 151.55 g/mol . It is also known by other names such as ethyl 2-chloro-2-(hydroxyimino)acetate and ethyl chlorooximinoacetate . This compound is typically found as a white to almost white powder or crystal and is known for its moisture sensitivity .

Aplicaciones Científicas De Investigación

2-Chloro-2-hydroxyiminoacetic acid ethyl ester has several scientific research applications:

Análisis Bioquímico

Biochemical Properties

Ethyl 2-chloro-2-(hydroxyimino)acetate has been used in the synthesis of CIP-AS (−), a chiral amino acid structurally related to glutamic acid, which is a potential agonist at the ionotropic 2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid (AMPA)-kainate receptors . This suggests that Ethyl 2-chloro-2-(hydroxyimino)acetate may interact with these receptors or enzymes involved in their metabolic pathways.

Cellular Effects

Given its role in the synthesis of a potential AMPA-kainate receptor agonist , it may influence cell function by modulating these receptors, which are critical for synaptic transmission in the nervous system.

Molecular Mechanism

It is known to be involved in the synthesis of CIP-AS (−), a potential agonist at the AMPA-kainate receptors . This suggests that it may exert its effects at the molecular level by influencing the activity of these receptors.

Metabolic Pathways

Given its role in the synthesis of a potential AMPA-kainate receptor agonist , it may interact with enzymes or cofactors involved in the metabolism of these receptors.

Métodos De Preparación

2-Chloro-2-hydroxyiminoacetic acid ethyl ester can be synthesized through various methods. One common synthetic route involves the reaction of acetic acid, 2-(hydroxyimino)-, ethyl ester with a chlorinating agent . The reaction conditions typically require a controlled environment to prevent moisture interference, as the compound is moisture-sensitive . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Análisis De Reacciones Químicas

2-Chloro-2-hydroxyiminoacetic acid ethyl ester undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various products.

Hydrolysis: In the presence of water or under basic conditions, it can hydrolyze to form corresponding acids and alcohols.

Common reagents used in these reactions include sodium bicarbonate, scandium triflate, and other nucleophiles . Major products formed from these reactions include ethoxycarbonylformonitrile oxide and dihydro-oxadiazines .

Mecanismo De Acción

The mechanism of action of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester involves its interaction with molecular targets such as ionotropic receptors . The compound can act as an agonist, binding to these receptors and modulating their activity. This interaction can influence various cellular pathways and physiological responses .

Comparación Con Compuestos Similares

2-Chloro-2-hydroxyiminoacetic acid ethyl ester can be compared with similar compounds such as:

Ethyl 2-chloroacetoacetate: Similar in structure but lacks the hydroxyimino group.

Ethyl nitroacetate: Contains a nitro group instead of a chloro and hydroxyimino group.

The uniqueness of 2-Chloro-2-hydroxyiminoacetic acid ethyl ester lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .

Propiedades

IUPAC Name |

ethyl (2Z)-2-chloro-2-hydroxyiminoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOLDCOJRAMLTQ-UTCJRWHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=N/O)/Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14337-43-0 | |

| Record name | 2-Chloro-2-hydroxyiminoacetic acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014337430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic applications of Ethyl Chlorooximidoacetate?

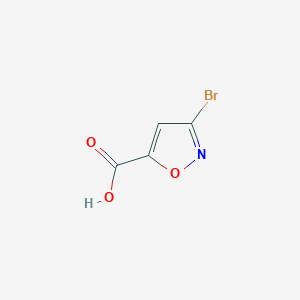

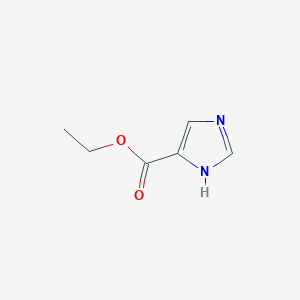

A: Ethyl Chlorooximidoacetate serves as a key building block for synthesizing various heterocyclic compounds. It is particularly valuable in constructing isoxazole rings through 1,3-dipolar cycloaddition reactions. For instance, it is used in preparing isoxadifen-ethyl, a herbicide safener, by reacting with 1,1-diphenylethylene in the presence of an alkali metal compound [, ]. Additionally, researchers utilize Ethyl Chlorooximidoacetate to synthesize kainic acid analogs, which are crucial in studying neurological processes [].

Q2: Are there any documented cases of Ethyl Chlorooximidoacetate causing allergic reactions?

A: Yes, a case study reported a chemistry student developing severe hand dermatitis after handling Ethyl Chlorooximidoacetate []. Patch tests confirmed the compound as the allergen. This highlights the importance of proper handling and safety precautions when working with this chemical.

Q3: Can Ethyl Chlorooximidoacetate be utilized in continuous flow chemistry?

A: Recent research demonstrates the successful implementation of Ethyl Chlorooximidoacetate in continuous flow synthesis for preparing kainic acid analogs []. This approach significantly improves the reaction yield, reduces reaction time, and minimizes the required excess of Ethyl Chlorooximidoacetate, highlighting the potential of this compound in modern synthetic methodologies.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Aminothiazolo[4,5-f]quinolin-5-ol](/img/structure/B46776.png)